molecular formula C10H18FNO2 B15234287 tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate

tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate

Cat. No.: B15234287
M. Wt: 203.25 g/mol
InChI Key: IHHSXCLECNNDPN-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(fluoromethyl)cyclobutyl]carbamate: is an organic compound with the molecular formula C₁₀H₁₈FNO₂ and a molecular weight of 203.25 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a cyclobutyl ring substituted with a fluoromethyl group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method involves the use of tert-butyl carbamate and 2-(fluoromethyl)cyclobutanone under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(fluoromethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products:

Mechanism of Action

Comparison with Similar Compounds

  • tert-Butyl N-[3-(fluoromethyl)cyclobutyl]carbamate
  • tert-Butyl N-[2-(fluoromethyl)cyclopentyl]carbamate

Comparison: tert-Butyl N-[2-(fluoromethyl)cyclobutyl]carbamate is unique due to its specific substitution pattern on the cyclobutyl ring, which can influence its reactivity and biological activity compared to similar compounds. The presence of the fluoromethyl group can enhance its stability and lipophilicity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C10H18FNO2

Molecular Weight

203.25 g/mol

IUPAC Name

tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate

InChI

InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-5-4-7(8)6-11/h7-8H,4-6H2,1-3H3,(H,12,13)

InChI Key

IHHSXCLECNNDPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1CF

Origin of Product

United States

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